molecular formula C7H8N2O2 B6162936 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid CAS No. 2049109-24-0

2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid

Cat. No.: B6162936
CAS No.: 2049109-24-0
M. Wt: 152.2
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Description

Contextualization within Modern Chemical Biology and Proteomics Methodologies

The identification of molecular targets for bioactive small molecules is a critical step in drug discovery and in understanding fundamental biology. nih.gov Modern methodologies like chemical proteomics aim to achieve this on a proteome-wide scale. nih.gov A powerful strategy within this field is photoaffinity labeling (PAL), a technique that uses a light-activatable probe to covalently capture interacting proteins in a proximity-dependent manner. researchgate.netnih.gov This method provides a snapshot of interactions that might be too transient or weak to be detected by traditional affinity purification methods. nih.gov

The effectiveness of PAL is greatly enhanced when combined with bioorthogonal chemistry. wikipedia.org This approach involves a two-step process: first, the photo-probe, equipped with a bioorthogonal handle (like an alkyne), covalently crosslinks to its binding partners upon UV irradiation. Second, a reporter tag (such as a fluorophore or biotin) bearing the complementary reactive group (an azide) is attached via a "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netthe-scientist.com This modularity allows for the visualization, enrichment, and subsequent identification of labeled proteins by mass spectrometry. nih.gov Probes containing both a diazirine and an alkyne are therefore central to these advanced proteomic workflows. rsc.orgnih.gov

Rationale for the Development of 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid as a Core Scaffold for Chemical Probes

The compound This compound is a trifunctional chemical linker designed to seamlessly integrate into the PAL-bioorthogonal chemistry workflow. Its structure is rationally designed with three key components:

The Diazirine Moiety: This three-membered ring is a highly advantageous photoreactive group. nih.gov Diazirines are the smallest known photo-crosslinkers, which minimizes potential steric hindrance that could interfere with the natural protein-ligand interaction. nih.govchimia.ch Upon irradiation with long-wave UV light (~350-380 nm), a wavelength that is relatively benign to biological systems, the diazirine efficiently releases nitrogen gas to generate a highly reactive and short-lived carbene. nih.govglpbio.comnobelprize.org This carbene can then rapidly and non-specifically insert into nearby chemical bonds (including C-H, O-H, and N-H bonds), forming a stable covalent link to the interacting biomolecule. nih.govnobelprize.org

The Terminal Alkyne Group: This functional group serves as the bioorthogonal handle for "click" chemistry. nih.gov Alkynes are stable and largely absent from biological systems, preventing off-target reactions. wikipedia.org The terminal alkyne allows for the highly efficient and specific CuAAC reaction with an azide-modified reporter tag for downstream analysis. researchgate.net

The Acetic Acid Handle: The carboxylic acid provides a convenient and versatile point of attachment. It allows for the straightforward conjugation of the trifunctional linker to a ligand of interest (e.g., a drug, metabolite, or fragment) through standard amide bond formation with an amine on the target molecule. axispharm.com

This combination of features in a single, compact molecule provides a "fully-functionalized" tag that streamlines the synthesis of chemical probes for identifying protein interactions in complex biological milieu. rsc.orgnih.gov

Historical Evolution of Diazirine-Based Photoaffinity Labels and Bioorthogonal Tags in Chemical Biology

The concept of photoaffinity labeling was first introduced in the 1960s, with Frank Westheimer's pioneering work using diazo compounds. nih.govnih.gov However, early photoreactive groups like aryl azides and benzophenones had limitations, including larger size, a requirement for shorter, potentially damaging UV wavelengths, and the generation of longer-lived reactive intermediates that could diffuse away from the target site. nih.govwikipedia.org

Diazirines were introduced as a superior alternative. While first described in the 1970s, their popularity in chemical biology has surged more recently. wikipedia.orgsemanticscholar.org Their key advantages—small size, chemical stability in the dark, and rapid generation of a highly reactive carbene upon activation with biocompatible wavelengths of light—established them as a "gold standard" for PAL. nih.govnih.gov

Parallel to the refinement of photoreactive groups, the field of bioorthogonal chemistry was developing. The term "bioorthogonal chemistry" was coined by Carolyn R. Bertozzi in the early 2000s to describe reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnobelprize.org The development of the Staudinger ligation and, most notably, the copper-catalyzed azide-alkyne cycloaddition (a cornerstone of "click chemistry" developed by K. Barry Sharpless and Morten Meldal) provided robust and highly specific methods for tagging biomolecules. the-scientist.comnobelprize.orgcas.org The convergence of these two powerful technologies—diazirine-based photoaffinity labeling and alkyne-azide click chemistry—led to the creation of bifunctional and trifunctional probes like This compound , revolutionizing the study of the cellular interactome. cas.org

Detailed Research Findings

While a wide range of diazirine-alkyne probes exist, the specific utility of This compound is highlighted in a chemoproteomic study aimed at elucidating the mechanism of action of 6-azasteroids in mycobacteria. In this research, the compound (CAS No. 2049109-24-0) was used as the linker to synthesize a photoaffinity probe of a 6-azasteroid analog. The carboxylic acid handle of the linker was coupled to the steroid, creating a tool to identify its cellular binding partners. This application underscores the linker's role as a ready-to-use building block for converting a bioactive molecule into a sophisticated chemical proteomics probe. nih.gov

Data Tables

The following table provides representative physicochemical properties for a trifunctional diazirine-alkyne linker, based on data available for the closely related analogue, 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoic acid .

PropertyValueReference
CAS Number1450754-37-6
Molecular FormulaC₈H₁₀N₂O₂
Molecular Weight166.18 g/mol
AppearanceLiquid
Storage Temperature−20°C
Key Functional GroupsDiazirine, Terminal Alkyne, Carboxylic Acid axispharm.com
Photoreactivation Wavelength~350-380 nm nobelprize.org

The following table summarizes the functional characteristics of the moieties present in this class of probes.

Functional MoietyPurposeKey CharacteristicsReference
DiazirinePhoto-crosslinkingSmall size, activated by long-wave UV, forms highly reactive carbene. nih.govnobelprize.org
Terminal AlkyneBioorthogonal LigationEnables "click" chemistry (e.g., CuAAC) for reporter tag conjugation. researchgate.netaxispharm.com
Carboxylic AcidSynthetic HandleAllows for stable amide bond formation with amine-containing ligands. axispharm.com

Properties

CAS No.

2049109-24-0

Molecular Formula

C7H8N2O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Precursors for the Diazirine-Alkyne Scaffold

Retrosynthetic analysis of the target compound, 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid, identifies the central ketone as the key strategic precursor. The disconnection of the diazirine ring logically leads back to a ketone, as this functional group is the common starting point for diazirine synthesis. researchgate.net

The core strategy involves disconnecting the C-N bonds of the diazirine ring, which points to an asymmetrical ketone precursor, hept-6-yne-3-one, bearing the necessary but-3-yn-1-yl group and an ethyl group that can be subsequently functionalized into the acetic acid moiety. This ketone itself can be envisioned as the product of a coupling reaction between a Weinreb amide derived from 4-pentynoic acid and an organometallic reagent like ethylmagnesium bromide. This retrosynthetic pathway is outlined below:

Retrosynthetic Pathway:

Diazirine to Ketone: The 3,3-disubstituted diazirine is retrosynthetically converted to its parent ketone, hept-6-yne-3-one. This is a standard transformation in diazirine chemistry, as the diazirine is typically formed from a ketone.

Ketone to Weinreb Amide: The ketone is disconnected at the bond between the carbonyl carbon and the ethyl group. This leads to N-methoxy-N-methylpent-4-ynamide (a Weinreb amide) and an ethyl nucleophile precursor (e.g., an ethyl Grignard reagent). Weinreb amides are excellent precursors for ketones as they resist over-addition of organometallic reagents.

Weinreb Amide to Carboxylic Acid: The Weinreb amide is traced back to its corresponding carboxylic acid, 4-pentynoic acid, a readily available starting material.

This approach ensures that the two different substituents (the butynyl group and the acetic acid precursor) are precisely placed around the carbon atom that will become the spiro-center of the diazirine ring, thus avoiding any issues of regioselectivity at a later stage.

Expedient Synthetic Routes to this compound and its Analogs

A Concise Four-Step Synthesis:

StepReactionPrecursorProductYield
1Weinreb Amide Formation4-Pentynoic acidN-Methoxy-N-methylpent-4-ynamide93%
2Grignard ReactionN-Methoxy-N-methylpent-4-ynamideHept-6-yne-3-one91%
3Diazirine FormationHept-6-yne-3-one3-(But-3-yn-1-yl)-3-ethyl-3H-diazirine75%
4Oxidation3-(But-3-yn-1-yl)-3-ethyl-3H-diazirineThis compound65%
- Overall Yield - - 42%

The formation of the diazirine ring from the ketone precursor (hept-6-yne-3-one) is the pivotal step. This transformation is typically achieved via a two-stage, one-pot process. First, the ketone reacts with an aminating agent, such as hydroxylamine-O-sulfonic acid, in the presence of ammonia (B1221849) to form a diaziridine intermediate. researchgate.net This intermediate is then oxidized without isolation to yield the final 3H-diazirine. Common oxidizing agents for this step include iodine or silver oxide. This method has proven effective for a variety of ketone substrates, though yields can be variable. researchgate.net Improved protocols aim to optimize reaction conditions to achieve more consistent and higher yields.

The synthetic strategy achieves perfect regioselectivity by constructing the carbon skeleton before the formation of the diazirine ring. The strategic precursor, hept-6-yne-3-one, already contains the but-3-yn-1-yl group and the ethyl group (the precursor to the acetic acid moiety) attached to the same carbonyl carbon. The synthesis begins with 4-pentynoic acid, which already contains the alkyne. This is converted to a Weinreb amide, which then reacts with ethylmagnesium bromide to form the ketone. nih.gov By building the asymmetric ketone first, the subsequent diazirine formation reaction simply converts the C=O group into the N=N ring system, ensuring the butynyl and ethyl groups are correctly positioned on the final molecule without the need for a regioselective alkylation step on a pre-formed diazirine.

The final step in the synthesis is the conversion of the ethyl group on the diazirine ring into the acetic acid handle. This is accomplished through a powerful oxidation reaction. The 3-(but-3-yn-1-yl)-3-ethyl-3H-diazirine intermediate is treated with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), under basic conditions followed by an acidic workup. nih.gov This reaction selectively oxidizes the terminal methyl of the ethyl group to a carboxylic acid. This acid functionality is crucial for the utility of the probe, as it provides a conjugation point for coupling to various small molecules, ligands, or pharmacophores via standard amide bond formation chemistries. nih.govresearchgate.net

Advanced Synthetic Strategies for Modularity and Diversification of Probes

The synthetic route is highly amenable to modification, allowing for the creation of a diverse library of photoaffinity probes. By starting with different precursors, a range of functional handles can be installed. For instance, using a ketone precursor with a terminal alcohol instead of an ethyl group allows for the synthesis of a hydroxyl-terminated diazirine-alkyne probe. nih.gov This hydroxyl group can be further converted into other functionalities, such as an iodide or an amine, providing alternative points of attachment for conjugation. nih.govsigmaaldrich.comsigmaaldrich.com This modularity is a key feature of advanced probe design, enabling researchers to tailor the probe's linker and attachment chemistry to the specific needs of their biological system. nih.govresearchgate.net This versatility allows for the rapid development of customized probes to explore a wide array of biological interactions. nih.gov

Mechanistic Investigations of Chemical Reactivity

Photoreactivity of the 3H-Diazirine Group

The strained three-membered ring of the 3H-diazirine moiety serves as a compact and stable precursor to a highly reactive carbene intermediate upon photolysis. This photoreactivity is the foundation of its use in forming covalent linkages with biological macromolecules.

UV-Induced Carbene Generation and Dinitrogen Extrusion Mechanism

Upon irradiation with ultraviolet (UV) light, typically in the range of 350-380 nm, the 3H-diazirine ring of 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid undergoes a photochemical reaction. nih.gov The absorption of a photon excites the diazirine molecule, leading to the irreversible extrusion of a molecule of dinitrogen (N₂). nih.gov This process results in the formation of a highly reactive and electrophilic singlet carbene intermediate. nih.gov The small size of the diazirine group and the liberation of inert nitrogen gas make this an exceptionally clean method for generating a reactive species in situ. iris-biotech.dechemicalbook.com

Figure 1:

Insertion Chemistry of Alkyl Carbenes into Biological Substrates (X-H and C-H bonds)

The generated alkyl carbene is a highly reactive, short-lived species capable of inserting into a wide variety of chemical bonds. nih.gov This broad reactivity is a key advantage in photoaffinity labeling, as it allows for the modification of binding partners without a strict requirement for specific functional groups at the interaction site. The carbene can readily insert into nucleophilic X-H bonds, such as the O-H bonds of serine or threonine residues and water, and the N-H bonds of lysine, arginine, or the peptide backbone. researchgate.net Crucially, it is also capable of inserting into typically unreactive C-H bonds, which are abundant in the hydrophobic cores of proteins and the side chains of many amino acids like leucine, isoleucine, and valine. researchgate.net

Formation and Reactivity of Diazirine-Derived Diazo Intermediates

A significant aspect of alkyl diazirine photochemistry is the competing pathway of isomerization to a linear diazo intermediate. nih.govchemrxiv.orgnih.gov Upon photoexcitation, the diazirine can rearrange to form the corresponding diazo compound, which can exist in equilibrium with the carbene or react independently. nih.govchemrxiv.org This diazo intermediate is electrophilic and exhibits a distinct reactivity profile compared to the carbene. nih.govchemrxiv.org Notably, alkyl diazo compounds show a pronounced preference for reacting with acidic functional groups, such as the carboxylic acid side chains of aspartic acid and glutamic acid residues in proteins. researchgate.netnih.govchemrxiv.orgnih.gov The reaction proceeds via protonation of the diazo compound by the acid, followed by nucleophilic attack of the conjugate base, leading to the formation of an ester bond and the elimination of dinitrogen. nih.gov

Figure 2: Reaction of a diazo intermediate with a carboxylic acid.

Influence of Structural Modifications on Photoreactivity and Intermediate Stability

Ring Strain: While not directly modulated in this specific molecule, studies on related compounds show that increasing ring strain, for instance by incorporating the diazirine into a cyclobutane (B1203170) ring, can alter the reactivity and potentially suppress the formation of long-lived diazo intermediates that can diffuse away from the initial binding site. ebi.ac.uk

pH-Dependent Reactivity: The reactivity of the diazo intermediate with acidic residues is highly dependent on the pH of the environment. nih.govnih.gov The protonation of the carboxylic acid side chains of aspartate and glutamate (B1630785) is required for the reaction to occur. nih.gov Consequently, the labeling of these residues by alkyl diazirines is significantly more efficient at lower pH values (below the pKa of the carboxylic acid) where the protonated form predominates. nih.gov This pH-dependent labeling is a characteristic feature of alkyl diazirines and contrasts with the more indiscriminate reactivity of the carbene intermediate. nih.gov This property can be exploited to probe acidic microenvironments within protein structures or at protein-protein interfaces. researchgate.netnih.gov

Table 1: Illustrative Reactivity Profile of Alkyl Diazirines with Amino Acids This table presents representative data based on studies of various alkyl diazirine probes to illustrate the expected labeling patterns. The values are not specific experimental results for this compound.

Amino Acid ResiduePredominant Reactive IntermediateRelative Labeling Efficiency (pH < 5)Relative Labeling Efficiency (pH > 7)Bond Type Formed
Aspartic Acid, Glutamic AcidDiazoHighLowEster
Leucine, Isoleucine, ValineCarbeneModerateModerateC-C
Serine, ThreonineCarbeneModerateModerateC-O
Lysine, ArginineCarbeneModerateModerateC-N

Bioorthogonal Ligation via the Terminal Alkyne

The terminal alkyne group in this compound provides a chemical handle for bioorthogonal ligation. This allows for the subsequent attachment of reporter tags, such as fluorophores or biotin (B1667282), after the photo-crosslinking event.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism and Efficiency

The most common bioorthogonal reaction involving a terminal alkyne is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry". nih.gov This reaction forms a stable 1,2,3-triazole ring by joining the alkyne with an azide-functionalized molecule. nih.gov The reaction is catalyzed by Cu(I) ions, which are typically generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. nih.govmdpi.com

The mechanism involves the formation of a copper acetylide intermediate from the terminal alkyne. researchgate.net This intermediate then reacts with the azide (B81097) in a stepwise manner, ultimately leading to the formation of the stable triazole linkage. researchgate.net The CuAAC reaction is highly efficient and specific, proceeding rapidly under mild, aqueous conditions with excellent functional group tolerance. nih.govmdpi.com Its bioorthogonality stems from the fact that neither terminal alkynes nor azides are typically found in biological systems, ensuring that the reaction occurs only between the intended partners. semanticscholar.orgresearchgate.net The efficiency of the CuAAC reaction allows for the sensitive detection of cross-linked products, even when they are present at low concentrations. semanticscholar.orgresearchgate.net

Table 2: Typical Conditions and Efficiency for CuAAC Reactions This table provides general, illustrative conditions for CuAAC reactions. Specific efficiencies can vary based on the substrates and reaction environment.

ParameterTypical Condition/Value
CatalystCuSO₄ / Sodium Ascorbate
Copper Concentration50-250 µM
Ligand (optional)THPTA, BTTAA
SolventAqueous buffers (e.g., PBS, pH 7.4)
TemperatureRoom Temperature
Reaction Time1-4 hours
Typical YieldHigh to Quantitative

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Compatibility and Considerations

The terminal alkyne functionality of this compound is integral to its utility as a bioorthogonal chemical probe, specifically for its compatibility with Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). SPAAC is a bioorthogonal reaction that occurs between a strained cyclooctyne (B158145) and an azide, but the term is often used more broadly in chemical biology to refer to copper-free click reactions involving alkynes. nih.gov Unlike the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC proceeds efficiently at physiological temperatures and in the absence of cytotoxic copper catalysts, making it highly suitable for applications in living systems. nih.govnih.gov

The minimalist structure of the butynyl group in this compound, where the alkyne is a terminal group on a short aliphatic chain, makes it an ideal handle for "click" reactions. nih.govbldpharm.com This alkyne group serves as a bioorthogonal handle that allows for the two-step conjugation of the probe to reporter molecules. researchgate.net After the diazirine group has been photo-activated to covalently crosslink the probe to its target biomolecule, the pendant alkyne is available for reaction with an azide-modified reporter tag, such as a fluorophore or a biotin molecule, for visualization or enrichment. bldpharm.comnih.gov

The diazirine and carboxylic acid moieties of the molecule are stable under the conditions required for SPAAC, ensuring that the probe's other functionalities remain intact during the labeling step. The primary consideration for SPAAC involving this compound is the choice of the azide-containing reaction partner. The kinetics of the reaction can be significantly influenced by the structure of the azide and the specific strained alkyne used in the complementary tag. While the terminal alkyne in this specific compound is not strained itself and would typically be used in CuAAC, its presence in probes is part of a broader strategy where it can react with azide-modified molecules for subsequent detection. nih.govresearchgate.net For true copper-free SPAAC, a probe would need to be designed with a strained alkyne; however, the terminal alkyne is a versatile handle for the highly efficient CuAAC reaction, which is often performed on cell lysates or in controlled in-vitro systems where copper cytotoxicity is not a concern. researchgate.netnih.gov

Table 1: Comparison of Alkyne-Azide Cycloaddition Reactions

Orthogonality with Co-existing Biological Functionalities and Other Bioorthogonal Reactions

A critical feature of this compound is the mutual orthogonality of its constituent functional groups—diazirine, alkyne, and carboxylic acid—with each other and with native biological functionalities. nih.gov This orthogonality ensures that each group can be addressed chemically under distinct conditions without unintended cross-reactivity.

Diazirine Moiety : The diazirine group is exceptionally stable in the dark and inert to a wide range of biological nucleophiles, such as thiols (cysteine) and amines (lysine), as well as to physiological pH and temperature. nih.govrsc.org Its reactivity is exclusively triggered by irradiation with UV light (typically ~350-380 nm), which generates a highly reactive carbene intermediate capable of forming covalent bonds with proximal molecules. nih.govnih.gov This photo-inducible reactivity ensures temporal control over the crosslinking event.

Alkyne Moiety : The terminal alkyne is a bioorthogonal handle that does not react with endogenous functional groups found in proteins, nucleic acids, or lipids under physiological conditions. nih.gov Its specific reactivity is reserved for cycloaddition reactions with azides. nih.govnih.gov This allows for the selective introduction of reporter tags after the primary photo-crosslinking event has occurred, without labeling other biomolecules. bldpharm.com

Carboxylic Acid Moiety : The carboxylic acid is a stable functional group that does not participate in unwanted side reactions within a biological milieu. Its reactivity is controlled by the addition of specific coupling reagents (e.g., carbodiimides) to activate it for acylation reactions, primarily with amines to form stable amide bonds. axispharm.compeptide.com

The trifunctional nature of this compound is designed for sequential, orthogonal reactions. A typical workflow involves first using the carboxylic acid to conjugate the probe to a ligand of interest, then introducing this probe into a biological system for the UV-triggered diazirine crosslinking, and finally, using the alkyne handle for a click reaction with a reporter molecule. This selective chemistry is essential for its use in complex biological systems, allowing for multi-step procedures without protecting groups. nih.gov

Reactivity and Conjugation Chemistry of the Carboxylic Acid Moiety

Amide and Ester Formation for Bioconjugation

The carboxylic acid group is a versatile synthetic handle for conjugating the diazirine-alkyne scaffold to a wide variety of molecules, including ligands, pharmacophores, or other probes. axispharm.comsigmaaldrich.com The most common conjugation strategy involves the formation of a stable amide bond with a primary or secondary amine on the target molecule. This reaction is typically facilitated by standard peptide coupling reagents. peptide.com

Common reagents used to activate the carboxylic acid for amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.com To minimize side reactions and reduce racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.com The activated carboxylate readily reacts with an amine to yield the desired amide conjugate.

Alternatively, the carboxylic acid can be converted into an ester by reacting it with an alcohol. This is often achieved under acidic conditions or by using coupling agents like DCC with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). peptide.com While ester linkages are generally more susceptible to hydrolysis in biological systems than amide bonds, they can be strategically employed in certain probe designs. For instance, substituting an amide with an ester has been shown to increase the permeability of certain molecules. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

Role in Linker Design and Substrate Attachment in Probe Development

Key considerations in linker design originating from this attachment point include:

Linker Length and Flexibility : The length and composition of the chain connecting the warhead to the diazirine tag can significantly impact the probe's efficacy. explorationpub.com A linker must be long enough to position the diazirine group within the binding site of the target protein for efficient crosslinking upon photoactivation, without sterically hindering the binding of the warhead. rsc.org Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), can provide the necessary reach, while more rigid linkers, like alkyl chains, may offer better-defined spatial orientation. explorationpub.com

Attachment Site : The carboxylic acid provides a defined point for conjugation, allowing for precise control over the probe's final architecture. nih.gov The choice of where to attach the linker to the parent ligand or substrate is crucial to ensure that the probe retains its binding affinity and specificity for the target protein. rsc.orgdigitellinc.com

Applications in Chemical Biology and Proteomics: Methodological Frameworks

Development and Optimization as a Photoaffinity Labeling (PAL) Reagent

Photoaffinity labeling (PAL) is a powerful technique for identifying and studying noncovalent interactions between small molecules and their biological targets. nih.gov The compound 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid serves as a key building block for the creation of photoaffinity probes. These probes are designed to bind to a specific protein target and, upon photoactivation, form a covalent bond, thereby permanently "labeling" the target. nih.gov

The design of effective photoaffinity probes based on the this compound scaffold adheres to several key principles. The core structure provides a diazirine moiety, a terminal alkyne, and a carboxylic acid. The diazirine is a small, chemically stable photoreactive group that, upon irradiation with UV light (typically around 350-380 nm), extrudes nitrogen gas to generate a highly reactive and indiscriminate carbene intermediate. nih.govnih.gov This carbene can then insert into nearby C-H, N-H, or O-H bonds of an interacting protein, forming a stable covalent linkage. researchgate.netiris-biotech.de The small size of the diazirine group is advantageous as it minimizes steric hindrance that could otherwise interfere with the natural binding of the probe to its target. researchgate.netiris-biotech.de

The terminal alkyne serves as a bioorthogonal handle. This functionality is chemically inert to most biological molecules but can undergo specific and efficient ligation with an azide-containing reporter tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". nih.govnih.gov This allows for the subsequent detection, visualization, and enrichment of the labeled proteins. The carboxylic acid group provides a convenient point of attachment for conjugating the scaffold to a small molecule of interest, transforming it into a targeted photoaffinity probe. iris-biotech.de

A critical aspect of probe design is to ensure that the addition of the diazirine-alkyne tag does not significantly diminish the biological activity or binding affinity of the parent molecule for its target. nih.gov Therefore, the point of attachment of the scaffold to the small molecule is carefully chosen based on structure-activity relationship (SAR) data. nih.gov

FeatureRole in Photoaffinity ProbeKey Advantages
Diazirine Photoreactive groupSmall size, chemical stability, activation with less damaging UV wavelengths. nih.govresearchgate.net
Alkyne Bioorthogonal handleEnables specific ligation ("click chemistry") for tagging and enrichment. nih.govnih.gov
Carboxylic Acid Conjugation pointAllows for straightforward attachment to a variety of small molecules. iris-biotech.de

The process of covalent photo-crosslinking using probes derived from this compound in complex biological systems, such as cell lysates or living cells, involves a series of well-defined steps. nih.gov First, the photoaffinity probe is introduced to the biological sample and allowed to incubate, enabling it to bind to its specific protein target(s). nih.gov

Following incubation, the sample is irradiated with UV light at a wavelength that activates the diazirine group (e.g., ~350 nm), while minimizing damage to biological macromolecules. nih.govresearchgate.net This photoactivation generates the carbene intermediate, which rapidly and covalently crosslinks the probe to its binding partner. nih.gov The short-lived and highly reactive nature of the carbene ensures that labeling is generally confined to the immediate vicinity of the binding site. semanticscholar.org It is important to include control experiments, such as a probe that is not photoactivated or a competition experiment with an excess of the untagged parent molecule, to distinguish specific binding from non-specific interactions. nih.gov

Recent studies have highlighted that alkyl diazirines can also isomerize to a linear diazo intermediate upon photolysis, which can preferentially label acidic amino acids. nih.govnih.govresearchgate.net This pH-dependent reactivity can be a consideration in experimental design and data interpretation. nih.govnih.govresearchgate.net

A primary application of photoaffinity labeling is the identification of unknown protein targets of small molecules, a crucial step in drug discovery. nih.govnih.gov The covalent nature of the probe-target adduct formed by this compound-derived probes makes them highly compatible with mass spectrometry (MS)-based proteomics workflows. nih.govscilit.com

After photo-crosslinking and subsequent cell lysis, the alkyne handle of the probe is utilized to attach a biotin (B1667282) tag via click chemistry. nih.gov The biotinylated proteins are then enriched from the complex proteome using streptavidin-coated beads. nih.gov The enriched proteins are subsequently eluted, digested into smaller peptides (typically with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.comnih.gov By comparing the proteins identified in the probe-treated sample to those in control samples, specific targets can be identified with high confidence. tandfonline.com

Furthermore, this approach can be extended to map the specific binding site of the small molecule on the target protein. nih.govnih.govacs.org High-resolution MS analysis can identify the exact peptide—and sometimes even the specific amino acid residue—that is covalently modified by the photoaffinity probe. researchgate.net This is achieved by identifying a peptide with a mass shift corresponding to the mass of the probe fragment that remains after digestion. This detailed binding site information is invaluable for understanding the mechanism of action of the small molecule and for guiding further drug optimization efforts. nih.gov

StepDescriptionPurpose
1. Probe Incubation The photoaffinity probe is incubated with a biological sample (e.g., cell lysate).To allow the probe to bind to its target protein(s).
2. UV Irradiation The sample is exposed to UV light (~350 nm).To activate the diazirine and form a covalent bond between the probe and its target. nih.gov
3. Click Chemistry An azide-biotin tag is attached to the alkyne handle of the probe.To enable subsequent affinity purification. nih.gov
4. Affinity Purification The biotinylated proteins are captured using streptavidin beads.To enrich the probe-labeled proteins from the complex mixture. nih.gov
5. Proteomic Analysis The enriched proteins are digested and analyzed by LC-MS/MS.To identify the target proteins and map the binding site. tandfonline.com

Application in Bioorthogonal Tagging and Enrichment Strategies

The alkyne handle of this compound is central to its utility in bioorthogonal tagging and enrichment strategies. This functionality allows for the selective chemical modification of the probe-labeled proteins in a complex biological milieu without interfering with native cellular processes. nih.gov

To visualize the cellular and subcellular localization of a small molecule's targets, probes derived from this compound can be employed in "click-to-image" workflows. nih.gov After the probe has been crosslinked to its targets within cells, the cells are fixed and permeabilized. An azide-functionalized fluorophore is then "clicked" onto the alkyne handle of the probe. nih.gov

This covalent attachment of a fluorescent reporter allows for the direct visualization of the probe-labeled proteins using fluorescence microscopy. This technique can provide valuable information about where in the cell a small molecule exerts its effects, for example, by showing localization to specific organelles or cellular compartments. nih.gov

As described in the context of MS-based proteomics, the alkyne handle is instrumental for the affinity purification and enrichment of probe-modified proteins. nih.govnih.gov The most common strategy involves the click-chemistry-mediated attachment of a biotin-azide tag. nih.gov Biotin's high affinity for streptavidin (or avidin) allows for the highly selective capture of the biotinylated probe-protein adducts onto a streptavidin-functionalized solid support, such as agarose (B213101) or magnetic beads. nih.gov

This enrichment step is crucial for increasing the concentration of the target proteins relative to the vast excess of unlabeled proteins in a biological sample, thereby enabling their detection and identification by subsequent analytical methods like western blotting or mass spectrometry. nih.govnih.gov The use of monomeric avidin (B1170675) can allow for milder elution conditions, which can be beneficial for preserving the integrity of the captured proteins. nih.gov

Quantitative Proteomic Analysis of Labeled Interactors

Following photo-crosslinking and enrichment of target proteins using probes derived from this compound, quantitative proteomics is employed to identify and quantify the captured interactors. This step is crucial for distinguishing specific binding partners from non-specific background proteins. Mass spectrometry-based techniques are central to this analysis, with several methods providing robust quantification. nih.gov

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling strategy. rockefeller.edu In this approach, two cell populations are cultured in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., ¹³C₆-lysine). The experimental "heavy" population is treated with the photoaffinity probe, while the "light" control population is not. After photo-crosslinking, the cell lysates are combined, and the labeled proteins are enriched. In the mass spectrometer, peptides derived from the probe's interactors will appear as doublet peaks (heavy and light), and the ratio of their intensities provides a precise measure of enrichment and specificity. rockefeller.edu

Another common method involves isobaric tagging, such as Tandem Mass Tags (TMT). researchgate.net In this post-enrichment labeling technique, digested peptide samples from different experimental conditions (e.g., probe-treated vs. control) are labeled with chemical tags of identical mass. During fragmentation in the mass spectrometer, these tags release unique reporter ions of different masses, allowing for the simultaneous identification and quantification of proteins across multiple samples. researchgate.net These quantitative approaches are essential for validating the biological relevance of interactions identified by photoaffinity labeling.

Table 1. Comparison of Quantitative Proteomic Strategies for Photoaffinity Labeling
StrategyPrincipleAdvantagesDisadvantagesTypical Application
SILACMetabolic incorporation of heavy/light amino acids into proteins in living cells. rockefeller.eduHigh accuracy and precision; mixing occurs early, minimizing experimental variability. rockefeller.eduApplicable only to metabolically active cells; can be expensive and time-consuming.Comparing probe-treated vs. untreated live cells to identify specific interactors.
Isobaric Tagging (TMT)Chemical labeling of peptides with isobaric tags after protein digestion. researchgate.netHigh multiplexing capacity (up to 16 samples); applicable to any protein sample, including tissues and lysates.Potential for ratio distortion; labeling occurs at a later stage, introducing potential variability.Comparing multiple conditions, such as different probes or concentrations, in a single experiment.
Label-Free Quantification (LFQ)Compares signal intensity or spectral counts of peptides across different mass spectrometry runs.No special reagents required; simple experimental design.Lower precision compared to labeling methods; highly dependent on instrument performance and data analysis algorithms.Initial screening experiments or when metabolic labeling is not feasible.

Elucidation of Molecular Interactions

The primary utility of this compound is to convert non-covalent molecular interactions into stable, covalent bonds, thereby facilitating their identification and characterization. iris-biotech.deresearchgate.net This methodological framework has been applied to a wide array of biological questions.

Characterization of Small Molecule-Protein Interactions

Photoaffinity labeling (PAL) is a cornerstone technique for the deconvolution of small molecule targets. nih.govrsc.orgnih.gov By attaching the diazirine probe to a bioactive small molecule, such as a drug or natural product, researchers can identify its direct protein binding partners within a complex proteome. rsc.orgnih.gov This approach is invaluable for understanding a compound's mechanism of action, identifying potential off-targets that may cause side effects, and discovering new "ligandable" proteins. rsc.org The small size of the diazirine group is particularly advantageous as it is less likely to perturb the parent molecule's binding properties compared to bulkier photoreactive groups. nih.gov The combination of PAL with quantitative proteomics has enabled the large-scale mapping of small molecule interactomes in living cells. nih.govrsc.org

Table 2. Examples of Small Molecule-Protein Interaction Studies Using Diazirine Probes
Small Molecule ClassObjectiveKey FindingsReference
Kinase InhibitorsIdentify on- and off-targets in the cellular proteome.Revealed previously unknown kinase targets and provided insights into inhibitor selectivity. rsc.orgrsc.org
Natural ProductsDeconvolute the molecular targets of complex natural compounds.Enabled the identification of specific protein receptors responsible for the biological activity of the natural product. rsc.orgnih.gov
Fragment MoleculesMap the "fragmentome" to identify novel binding pockets on proteins.Discovered new druggable sites on proteins by capturing low-affinity fragment interactions. nih.gov
CofactorsProfile the interactomes of essential metabolic cofactors like FAD.Surprisingly identified nanomolar interactions between flavin adenine (B156593) dinucleotide (FAD) and numerous RNA-binding proteins. nih.gov

Investigation of Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. iris-biotech.de Diazirine-based crosslinkers are powerful tools for studying these interactions, particularly those that are weak or transient. researchgate.net By incorporating the probe into one protein partner (often via a modified peptide or small-molecule binder), it can be used to covalently trap its interacting proteins upon UV irradiation. iris-biotech.dersc.org This method provides spatial proximity information, helping to map the architecture of protein complexes in their native state. researchgate.net The efficiency and small size of the diazirine group ensures that the native interaction is minimally disturbed before crosslinking occurs. rsc.orgiris-biotech.de This strategy has been successfully used to stabilize and identify components of dynamic signaling complexes and other multi-protein assemblies. interchim.fr

Probing Lipid-Protein Interactions

Lipid-protein interactions are critical for the structure and function of cellular membranes and play key roles in signal transduction. nih.govacs.org However, these interactions are often challenging to study due to their dynamic nature. nih.gov By conjugating this compound to various lipids, photoactivatable lipid probes can be synthesized. nih.gov These probes are incorporated into cellular membranes or artificial bilayers, and upon photoactivation, they covalently capture adjacent proteins. nih.govnih.gov This chemoproteomic approach has enabled the global mapping of lipid-binding proteins and has provided insights into how specific lipids organize membrane protein function. nih.govnih.gov Studies have utilized diazirine-tagged fatty acids, phospholipids, and sterols to explore their unique protein interactomes. nih.gov

Studies of Enzyme-Substrate Relationships and Active Site Mapping

Understanding how substrates and inhibitors bind to enzymes is fundamental to biochemistry and drug design. Attaching the diazirine probe to a substrate analog or an inhibitor allows for covalent modification of the enzyme's active site upon photoactivation. researchgate.net Subsequent proteomic analysis, typically involving protein digestion and mass spectrometry, can pinpoint the exact amino acid residues that have been labeled. nih.gov This provides high-resolution structural information about the binding pocket. nih.gov This active site mapping technique helps to validate drug-target engagement, elucidate enzymatic mechanisms, and guide the rational design of more potent and selective inhibitors. rsc.org

Application in Live-Cell and In Vitro Systems

The versatility of this compound-based probes allows for their application in diverse experimental settings, from simplified in vitro systems to the complex environment of living cells. nih.govrsc.orgnih.govnih.gov The choice of system depends on the specific biological question being addressed.

In vitro studies are typically performed using purified proteins or complex cell lysates. nih.govrsc.org These systems offer a controlled environment, which is advantageous for validating direct interactions, characterizing binding kinetics, and minimizing the complexity of the proteome. nih.gov For example, a purified recombinant protein can be incubated with a probe to confirm a direct binding event without interference from other cellular components. rsc.org

Live-cell applications provide the most physiologically relevant context for studying molecular interactions. nih.govrsc.org Probes are introduced into living cells, allowing them to engage with their targets within the native cellular architecture, preserving complex regulatory networks and post-translational modifications. rsc.orgmyskinrecipes.com Photo-crosslinking is then triggered by irradiating the intact cells, capturing interactions as they occur in real-time. nih.govnih.gov This approach is particularly powerful for identifying the targets of cell-permeable drugs and for studying dynamic processes that are dependent on cellular integrity. rsc.orgmyskinrecipes.com

Table 3. Comparison of Live-Cell vs. In Vitro Application
ParameterLive-Cell SystemsIn Vitro Systems (e.g., Cell Lysates)
Physiological Relevance High; interactions are studied in their native context. rsc.orgLow to moderate; cellular organization is lost upon lysis.
Interaction Types Captured Captures both stable and transient interactions, including those dependent on cellular metabolism and signaling. myskinrecipes.comPrimarily captures stable interactions that persist after cell lysis.
Probe Requirements Must be cell-permeable and non-toxic.No requirement for cell permeability.
Complexity High; presence of the entire proteome, metabolites, and organelles.Reduced complexity, can be further simplified using purified components. rsc.org
Advantages Provides a snapshot of interactions in a living system; ideal for target ID of drugs. nih.govrsc.orgMore controlled environment; easier to manipulate and analyze; good for validating direct interactions. nih.gov
Limitations Potential for probe metabolism or off-target effects; requires specialized equipment for irradiation of cells.Loss of cellular compartments and dynamic processes; risk of spurious interactions post-lysis.

Considerations for Cell Permeability and Intracellular Delivery

The successful application of "this compound" in living systems is fundamentally dependent on its ability to cross the cell membrane and reach its intracellular targets. The physicochemical properties of this compound, particularly the presence of a carboxylic acid group, present specific challenges and considerations for its intracellular delivery.

The charge state of the carboxylic acid moiety is a critical determinant of its membrane permeability. quora.com In its deprotonated, negatively charged carboxylate form, the molecule is generally cell-impermeable due to the hydrophobic nature of the lipid bilayer, which repels charged species. quora.comtandfonline.com Conversely, in its protonated, uncharged state, the carboxylic acid can more readily diffuse across the cell membrane. quora.comnih.gov The equilibrium between these two states is governed by the pH of the surrounding environment and the pKa of the carboxylic acid. quora.com

Alternative delivery methods can also be employed to overcome the challenge of poor membrane permeability. These can range from biochemical approaches, such as the use of cell-penetrating peptides or encapsulation in nanocarriers, to physical methods like electroporation or microinjection, which transiently permeabilize the cell membrane. nih.gov

Table 1: Factors Influencing Cell Permeability of "this compound"

FactorInfluence on PermeabilityRationalePotential Strategy
Carboxylic Acid Group DecreasesThe negative charge at physiological pH hinders passage through the hydrophobic cell membrane. quora.comtandfonline.comEsterification to mask the charge. tandfonline.com
pH of Extracellular Milieu InfluencesA lower pH increases the population of the protonated, more permeable form of the acid. quora.compH adjustment of the experimental medium.
Lipophilicity IncreasesHigher lipophilicity enhances solubility in the lipid bilayer, favoring passive diffusion. tandfonline.comProdrug strategies, such as esterification. tandfonline.com
Net Charge InfluencesNegatively charged probes may show lower labeling yields compared to neutral or positive probes. nih.govChemical modification to alter the net charge.

Minimizing Non-Specific Interactions within the Biological Milieu

A critical challenge in photoaffinity labeling is to ensure that the probe selectively crosslinks with its intended binding partners, while minimizing non-specific interactions with other biomolecules. Non-specific labeling can lead to a high background signal, complicating data analysis and the identification of true biological targets. nih.gov The reactive intermediates generated from "this compound" upon photolysis are a key source of this challenge.

Upon UV irradiation, the diazirine ring of the compound rearranges to form a linear diazo intermediate, which can then extrude nitrogen gas to yield a highly reactive carbene. acs.orgresearchgate.net Both the diazo and carbene species can covalently bind to nearby molecules. A notable characteristic of alkyl diazirines, such as the one in the title compound, is the significant role of the diazo intermediate in the labeling process. nih.govacs.org This diazo intermediate exhibits a preferential reactivity towards acidic amino acid residues, namely aspartic acid and glutamic acid. nih.govacs.orgresearchgate.net While this provides some level of predictability to the labeling, it can also be a source of non-specific binding if the probe is in proximity to proteins with accessible acidic residues, independent of a specific binding interaction.

Several strategies can be implemented to mitigate non-specific interactions:

Competition Experiments: A cornerstone of validating specific interactions is the use of a competition assay. nih.govportlandpress.com In this setup, the photoaffinity labeling experiment is conducted in the presence of an excess of the unmodified parent compound (without the diazirine and alkyne moieties). If the labeling of a particular protein is reduced in the presence of the competitor, it provides strong evidence for a specific binding event at that protein's binding site. nih.gov

Optimization of Experimental Conditions: Careful optimization of the experimental protocol is crucial. This includes minimizing the UV irradiation time to just what is necessary for activation, as prolonged exposure can increase the likelihood of non-specific labeling. nih.gov Diazirines are often favored over other photophores like benzophenones due to their requirement for shorter irradiation periods. nih.govacs.org Additionally, optimizing the concentration of the probe and the washing steps after labeling can significantly reduce background signal. scispace.com Extensive washing with buffers of varying salt concentrations and detergents can help remove non-covalently bound proteins. scispace.com

Structural Considerations of the Probe: The structure of the photoaffinity probe itself can influence its propensity for non-specific binding. For instance, studies have suggested that probes with linear linkers may have a greater tendency to engage in non-specific interactions compared to those with more branched or rigid structures. rsc.org The linear but-3-yn-1-yl chain in "this compound" is a structural feature to consider in this context.

Table 2: Strategies to Minimize Non-Specific Interactions

StrategyPrincipleImplementation
Competition Assay Differentiate specific from non-specific binding by displacing the probe with an unmodified ligand. nih.govCo-incubation of the probe with an excess of the parent small molecule before UV irradiation. portlandpress.com
Irradiation Time Reduce the lifetime of reactive species in the cellular environment to limit random collisions. nih.govTitrate UV exposure to find the minimum time required for efficient crosslinking.
Probe Concentration Lower concentrations can reduce the probability of low-affinity, non-specific binding events.Use the lowest effective concentration of the probe, determined through dose-response experiments.
Wash Conditions Rigorous washing removes proteins that are not covalently linked to the probe. scispace.comEmploy a series of washes with varying ionic strengths and detergents post-labeling. scispace.com
Negative Controls Assess background labeling in the absence of UV light or the probe itself. nih.govInclude experimental conditions without UV irradiation and without the addition of the photoaffinity probe.

Computational and Theoretical Approaches to Probe Design and Reactivity

Quantum Chemical Calculations for Electronic Structure and Photoreactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of photoaffinity labels upon irradiation. These methods, rooted in quantum mechanics, provide a detailed picture of the electronic distribution and energy states of a molecule, which govern its chemical reactions.

The photoreactivity of diazirine-containing compounds is dictated by their electronic transitions upon absorbing light. thieme-connect.com Typically, irradiation with UV light (around 350-380 nm) excites the diazirine from its ground state (S₀) to an excited singlet state (S₁). thieme-connect.com From this excited state, the molecule can undergo several transformations, the most productive for photoaffinity labeling being the extrusion of nitrogen gas (N₂) to form a highly reactive carbene intermediate. thieme-connect.comnih.gov However, an alternative pathway involves isomerization to a linear diazo compound, which is also photoreactive but can exhibit different reactivity and labeling profiles. nih.govsemanticscholar.org

Computational methods such as Density Functional Theory (DFT) and high-level ab initio calculations like Coupled Cluster with Singles, Doubles, and (Perturbative) Triples (CCSD(T)) are employed to model these processes. nasa.gov These calculations can predict the absorption wavelengths, the energies of the ground and excited states, and the potential energy surfaces for the competing reaction pathways of N₂ extrusion and diazo isomerization. acs.org

For a typical alkyl diazirine, the key structural parameters influencing its reactivity can be computationally determined. The N=N double bond and the C-N single bonds within the three-membered ring are of particular interest. nasa.gov Theoretical calculations on simple diazirines, such as 3H-diazirine, have shown that the frontier molecular orbitals (HOMO and LUMO) are localized on the diazirine moiety, which explains its characteristic photoreactivity. thieme-connect.com The HOMO is often characterized by n-orbitals on the nitrogen atoms, and the crucial electronic transition is an n → π* transition. thieme-connect.com

Table 1: Representative Calculated Structural Parameters for a Generic Alkyl Diazirine Moiety (Note: These are illustrative values based on calculations for similar small diazirine molecules and not specific to 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid.)

Parameter Calculated Value (CCSD(T))
C-N Bond Length 1.48 Å
N=N Bond Length 1.23 Å

Furthermore, quantum chemical calculations can elucidate the reaction mechanism by identifying transition states and intermediates. nasa.gov For instance, calculations can determine the activation energy barriers for carbene formation versus diazo isomerization, providing a theoretical prediction of the quantum yield of the desired reactive species. acs.org Studies on various diazirines have shown that substituents on the diazirine ring can significantly influence these energy barriers, thus altering the photoreactivity. rsc.org

Table 2: Illustrative Calculated Activation Free Energies (ΔG‡) for Photoreaction Pathways of an Alkyl Diazirine (Note: These values are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations.)

Reaction Pathway Calculated ΔG‡ (kcal/mol) Predicted Outcome
Carbene Formation 15-20 Efficient photo-crosslinking

Molecular Dynamics Simulations for Ligand-Target Binding Conformations

Once the reactive carbene is formed, its ability to covalently label a target protein depends on its proximity and orientation within the ligand-binding site. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational dynamics of a ligand-protein complex over time.

For a probe like this compound, MD simulations can be initiated by docking the probe into a known or predicted binding site of a target protein. The simulation then reveals how the probe settles into the pocket and which of its parts are in closest contact with the protein's amino acid residues. This is crucial because the generated carbene is short-lived and will only react with residues in its immediate vicinity, often within a radius of a few angstroms. thieme-connect.com

The insights from MD simulations are critical for interpreting photo-crosslinking results. Experimental identification of a labeled amino acid can be corroborated by MD simulations showing that the diazirine moiety of the probe spends a significant amount of time in close proximity to that specific residue. omicsdi.org This synergy between experimental and computational approaches provides a much higher level of confidence in the identification of the binding site.

Table 3: Representative Data from an MD Simulation of a Diazirine Probe in a Protein Binding Site (Note: This table presents a hypothetical scenario to illustrate the output of MD simulations.)

Simulation Time (ns) Probe-Residue Distance (Å) (Diazirine Carbon to Residue Side Chain) Key Interacting Residue Type of Interaction
10 3.5 Asp120 Hydrogen Bond (via acetic acid)
25 4.2 Phe85 Hydrophobic Interaction
50 3.8 Tyr90 π-π Stacking (with alkyne)
75 3.2 Asp120 Hydrogen Bond (via acetic acid)

In Silico Modeling for Rational Design of Analogs and Improved Selectivity

The ultimate goal of computational studies in this context is often the rational design of improved photoaffinity probes. In silico modeling combines various computational techniques, including quantum chemistry and molecular dynamics, to design new molecules with enhanced properties before they are synthesized in the lab.

For this compound, in silico modeling can be used to design analogs with improved selectivity for their target protein or to modulate their reactivity. For example, if initial experiments show non-specific labeling due to the reactivity of the diazo intermediate, computational models can be used to design modifications to the probe that favor the carbene pathway. This could involve altering the electronic properties of substituents near the diazirine ring. rsc.org

Furthermore, if the initial probe shows off-target binding, its structure can be modified in silico to enhance its affinity and specificity for the intended target. By simulating the binding of various analogs, researchers can prioritize the synthesis of compounds that are predicted to have the most favorable binding energies and interaction profiles. This approach saves significant time and resources compared to a purely experimental trial-and-error approach.

Recent studies have explored how modifying the diazirine scaffold itself, for instance by incorporating it into a strained ring system like cyclobutane (B1203170), can alter the reactivity profile and reduce non-specific labeling associated with the diazo intermediate. harvard.edu Computational modeling plays a key role in understanding the strain and electronic effects that lead to these desired changes in reactivity.

Table 4: In Silico Prioritization of Hypothetical Analogs for Improved Target Selectivity (Note: This table illustrates how computational data can be used to rank potential new probe molecules.)

Analog Predicted Binding Affinity (ΔG_bind, kcal/mol) Predicted Photoreactivity (Carbene:Diazo Ratio) Predicted Off-Target Interactions Priority for Synthesis
Analog 1 (Original) -7.5 3:1 Moderate -
Analog 2 (Modified side chain) -8.2 3:1 Low High
Analog 3 (Modified scaffold) -7.8 9:1 Moderate High

Derivatization Strategies and Structure Activity Relationship Sar Studies

Modular Synthesis of Diversified Analogs for SAR Probing

The design of 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid embodies a modular approach, facilitating the rapid synthesis of a diverse library of photoaffinity probes. Such "fully-functionalized" or "minimalist" tags contain all the necessary components—a photoreactive group, a reporter handle, and a synthetically functionalizable point of attachment—allowing for late-stage derivatization of small molecules, often in a single synthetic step. nih.gov This strategy is highly efficient for SAR studies, where the goal is to systematically alter the probe's structure to understand how these changes affect its biological activity and target engagement.

The primary site for diversification on the this compound scaffold is the carboxylic acid group. This functional handle can be readily coupled with a wide array of molecules of interest (often termed "warheads" or "ligands") that possess a free amine, forming a stable amide bond. This allows researchers to append various pharmacophores, fragments, or other bioactive compounds to the photoaffinity tag. capes.gov.brnih.gov

By systematically varying the appended ligand, researchers can create a panel of probes to investigate key SAR parameters:

Binding Affinity and Specificity: How does the structure of the warhead influence the probe's affinity for its intended biological target versus off-targets?

Covalent Labeling Efficiency: Which analogs provide the most efficient UV-light-induced cross-linking to the target protein?

Cellular Uptake and Localization: How do modifications to the ligand affect the probe's ability to penetrate cell membranes and accumulate in the desired subcellular compartment?

This modular approach accelerates the development of optimized probes by allowing for parallel synthesis and screening of numerous analogs, which is crucial for identifying the most effective chemical tools for specific chemical biology experiments. nih.govsigmaaldrich.com

Conjugation to Reporter Tags (e.g., fluorescent dyes, biotin) via Bioorthogonal Ligation

A key feature of probes derived from this compound is the terminal alkyne group, which serves as a bioorthogonal handle. This functionality allows for the covalent attachment of a reporter tag after the probe has been cross-linked to its biological target. This two-step, tandem labeling strategy circumvents the need to use bulky reporter groups during the initial labeling experiment, which could otherwise interfere with the probe's binding to its target. nih.gov

The alkyne handle most commonly participates in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." Two primary methods are employed:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves reacting the alkyne-tagged protein with an azide-functionalized reporter tag in the presence of a copper(I) catalyst. nih.govbiotium.com It is widely used for in vitro experiments with cell lysates or purified proteins.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the cellular toxicity associated with copper catalysts, SPAAC uses a strained cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DIBO) instead of a simple azide (B81097). magtech.com.cn The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly and specifically with an azide-functionalized probe (or vice-versa with an alkyne probe and an azide-functionalized cyclooctyne tag) under physiological conditions, making it ideal for labeling in living cells. magtech.com.cnnih.govrsc.org

Commonly used reporter tags include fluorescent dyes for imaging applications and biotin (B1667282) for affinity purification and enrichment of labeled proteins for subsequent analysis by mass spectrometry. researchgate.net

Table 1: Common Reporter Tags and Bioorthogonal Ligation Methods
Reporter TagFunctionComplementary HandleLigation ChemistryPrimary Application
BiotinAffinity PurificationAzideCuAAC, SPAACEnrichment of labeled proteins for proteomics researchgate.net
Fluorescein (FITC)Fluorescence ImagingAzideCuAAC, SPAACVisualization of probe localization by microscopy
Rhodamine (TAMRA)Fluorescence ImagingAzideCuAAC, SPAACVisualization of probe localization by microscopy
Cyanine Dyes (e.g., Cy5)Fluorescence Imaging (Far-Red)Azide / CyclooctyneCuAAC, SPAACIn-gel fluorescence scanning, microscopy nih.govnih.gov
BODIPY DyesFluorescence ImagingAzideCuAAC, SPAACMicroscopy, flow cytometry nih.gov

Development of Tunable or Spatially-Controlled Photoaffinity Probes

While the diazirine moiety itself is activated by a relatively non-damaging wavelength of UV light (typically 350-380 nm), advanced probe design seeks to achieve even greater control over the labeling process. nih.gov The development of tunable or spatially-controlled probes aims to restrict the activation of the photoreactive group to a specific time, location, or biological condition.

Strategies to achieve this control using a diazirine-based scaffold can be conceptualized in several ways:

Electronic Tuning: The reactivity and activation wavelength of the diazirine can be influenced by its electronic environment. Studies on aryl diazirines have shown that manipulating the electronic properties of the aromatic ring can alter the activation energy and efficiency of C-H insertion. nih.govrsc.org For alkyl diazirines like the one in the subject compound, the local chemical environment can influence whether the labeling proceeds through a highly reactive carbene intermediate or a longer-lived diazo isomer, which can affect labeling preferences. harvard.eduiris-biotech.de For instance, alkyl diazirines show a preference for labeling acidic amino acid residues in a pH-dependent manner, a property that could be exploited to create pH-tunable probes. harvard.eduiris-biotech.de

Spatially-Resolved Activation: Using advanced microscopy techniques, it is possible to deliver UV light to a highly localized region within a cell. This allows for the spatial control of probe activation, ensuring that covalent cross-linking only occurs in a specific subcellular compartment or protein complex being visualized.

Incorporation of Environmentally-Sensitive Linkers: A hypothetical advanced probe could incorporate a linker between the ligand and the diazirine tag that is cleavable or conformationally responsive to a specific biological stimulus (e.g., an enzyme or a change in redox potential). This would ensure the photoreactive group is only exposed or brought into proximity of the target under specific cellular conditions, providing a layer of conditional control.

These approaches represent the cutting edge of probe design, moving beyond simple "on/off" light activation to create more sophisticated tools for studying dynamic biological processes with higher precision.

Impact of Linker Length and Composition on Probe Performance

Key considerations for linker design include:

Steric Hindrance: The linker must be long enough to position the diazirine group within the ligand-protein binding pocket without causing steric clashes that would reduce binding affinity. iris-biotech.de

Flexibility: A flexible linker can allow the diazirine to orient itself favorably for reaction with nearby amino acid residues once the ligand is bound. nih.gov

Reach and Labeling Radius: The length of the linker defines the "reach" of the photoreactive group, determining which residues on the target protein can be covalently modified. A longer linker provides a larger labeling radius but may decrease the specificity of binding site identification.

Systematic studies where the linker length and composition are varied are essential for optimizing a photoaffinity probe. Finding the right balance is crucial: a linker that is too short may prevent effective cross-linking, while one that is too long or has unfavorable properties might reduce binding affinity or lead to non-specific labeling. nih.gov

Table 2: Influence of Linker Characteristics on Photoaffinity Probe Performance
Linker CharacteristicPotential Impact on Probe Performance
Length - Short linkers may cause steric hindrance, reducing binding affinity.
  • Defines the "reach" for cross-linking; longer linkers may label more distant residues. nih.gov
  • Must be sufficient to allow the diazirine to access reactive sites on the target protein.
  • Flexibility - Increased flexibility can help the photoreactive group find an optimal orientation for cross-linking. nih.gov
  • Too much flexibility might lead to less precise mapping of the binding site.
  • Composition (Hydrophilicity/Hydrophobicity) - Hydrophilic linkers (e.g., PEG) can improve aqueous solubility.
  • Hydrophobic linkers may enhance cell membrane permeability. nih.gov
  • Can influence non-specific binding of the probe.
  • Rigidity - Rigid linkers can provide more precise distance information but may require more careful design to avoid compromising ligand binding.

    Challenges, Limitations, and Future Research Directions

    Addressing Non-Specific Labeling and Off-Target Reactivity of Diazirines

    A primary challenge in the application of diazirine-based probes, including 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid, is the potential for non-specific labeling and off-target reactivity. Upon photoactivation, the diazirine moiety forms a highly reactive carbene intermediate. nih.gov While this reactivity is essential for covalently capturing interacting biomolecules, it can also lead to the labeling of non-target proteins that are in close proximity but not part of a specific biological interaction.

    The off-target reactivity of diazirines can be attributed to several factors:

    Diffusion of the reactive intermediate: The carbene generated from the diazirine has a finite lifetime during which it can diffuse from the intended target and react with other biomolecules. nih.gov

    Isomerization to a diazo compound: Alkyl diazirines can isomerize into a more stable, yet still reactive, diazo intermediate. dtu.dk This diazo species can exhibit different reactivity profiles, sometimes leading to preferential labeling of acidic amino acid residues, which may not be indicative of a specific interaction. dtu.dk

    Hydrophobicity of the probe: The physicochemical properties of the probe itself can influence its localization within the cell, potentially leading to enrichment in and non-specific labeling of proteins in hydrophobic environments like membranes. researchgate.net

    Systematic evaluations of diazirine reactivity have shown that alkyl diazirines, such as the one in this compound, can preferentially label acidic amino acids in a pH-dependent manner, a characteristic of the reactive alkyl diazo intermediate. thno.org This contrasts with aryl-fluorodiazirines, which primarily react through a carbene intermediate. thno.org Understanding these distinct reactivity pathways is crucial for interpreting labeling results and minimizing false positives.

    Strategies for Enhancing Labeling Efficiency and Specificity in Complex Biological Samples

    To overcome the challenges of non-specific labeling and improve the utility of diazirine probes in complex biological samples, several strategies are being explored:

    Probe Design and Optimization: The design of the photoaffinity probe is critical. This includes optimizing the linker length and composition to ensure that the photoreactive group is positioned optimally within the binding site of the target protein. ibs.re.kr Additionally, creating probes with reduced hydrophobicity can minimize non-specific membrane association. researchgate.net The development of novel diazirine scaffolds, such as cyclobutane (B1203170) diazirines, has shown promise in reducing the pH-dependent reactivity associated with linear alkyl diazirines, thereby minimizing off-target labeling. nih.gov

    Competition Experiments: A standard method to differentiate specific from non-specific binding is to perform competition experiments. researchgate.net In this setup, the biological sample is co-incubated with the photoaffinity probe and an excess of a non-photoreactive competitor molecule. A reduction in the labeling of a particular protein in the presence of the competitor suggests a specific interaction.

    Advanced Proteomic Techniques: The integration of quantitative mass spectrometry-based proteomics allows for the differentiation of specifically labeled proteins from background noise. nih.gov Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) can be used to quantify the degree of labeling in the presence and absence of a competitor, thereby identifying true targets with higher confidence.

    Kinetic Analysis: Understanding the kinetics of probe binding and photo-crosslinking can also help to improve specificity. By optimizing the incubation time and the duration and intensity of UV irradiation, it is possible to favor the labeling of high-affinity targets over non-specific interactions. researchgate.net

    StrategyDescriptionKey Benefit
    Probe Optimization Modifying linker length, reducing hydrophobicity, and developing novel diazirine scaffolds.Minimizes non-specific binding and off-target reactivity.
    Competition Experiments Co-incubation with a non-photoreactive competitor to identify specific interactions.Differentiates true targets from background labeling.
    Quantitative Proteomics Using techniques like SILAC or iTRAQ to quantify labeling changes.Provides a quantitative measure of specificity.
    Kinetic Analysis Optimizing incubation and irradiation parameters.Favors the labeling of high-affinity targets.

    Advancements in Photochemistry for Deeper Tissue Penetration or Controlled Activation

    A significant limitation of traditional photoaffinity labeling is the use of UV light for activation, which has poor tissue penetration and can be phototoxic to cells. This restricts the application of probes like this compound primarily to in vitro and cell culture experiments. To extend the utility of these probes to in vivo and deep-tissue studies, several innovative photochemical strategies are being developed:

    Two-Photon Activation: This technique utilizes near-infrared (NIR) light, which has significantly better tissue penetration than UV light. researchgate.net Two photons of lower energy NIR light are simultaneously absorbed by the photoreactive group, providing the energy required for activation. researchgate.net Recent work has shown that diazirine-dye conjugates can be activated with red light via two-photon excitation, opening the door for deep-tissue target identification. researchgate.netchemrxiv.org

    Upconversion Nanoparticles (UCNPs): UCNPs are nanomaterials that can absorb low-energy NIR light and convert it into higher-energy visible or UV light. ibs.re.krnih.gov By co-localizing UCNPs with a diazirine probe at the target site, it is possible to activate the probe in deep tissues using an external NIR light source. ibs.re.krnih.govfrontiersin.org This approach has shown promise in photodynamic therapy and could be adapted for photoaffinity labeling. ibs.re.krnih.govfrontiersin.org

    Photocatalytic Activation: This strategy employs a photocatalyst that can be excited by visible light (e.g., blue light) to activate a nearby diazirine. pnas.orgnih.gov This approach not only shifts the activation wavelength to a more biocompatible range but can also amplify the labeling signal, as a single photocatalyst molecule can activate multiple diazirine probes. pnas.org Iridium-based photocatalysts have been successfully used to activate diazirines via Dexter energy transfer. pnas.orgprinceton.edu

    Red-Shifted Photocrosslinkers: Efforts are underway to synthesize diazirine analogues with inherently red-shifted absorption spectra. nih.govbohrium.com By modifying the chromophore associated with the diazirine, it may be possible to directly activate these probes with visible or even NIR light without the need for external systems like UCNPs or photocatalysts. nih.gov

    Activation MethodPrincipleAdvantage for Deep Tissue Applications
    Two-Photon Activation Simultaneous absorption of two lower-energy photons.Utilizes tissue-penetrating NIR light.
    Upconversion Nanoparticles Conversion of NIR to UV/visible light by nanoparticles.Enables deep tissue activation with an external NIR source.
    Photocatalysis Visible light excitation of a catalyst to activate the probe.Shifts activation to biocompatible wavelengths and can amplify the signal.
    Red-Shifted Probes Chemical modification to alter the absorption spectrum.Allows for direct activation with longer, more penetrating wavelengths.

    Integration with Emerging Technologies in Chemical Biology and Drug Discovery

    The utility of this compound and similar probes is greatly amplified when integrated with other cutting-edge technologies in chemical biology and drug discovery.

    Mass Spectrometry (MS): The combination of photoaffinity labeling with advanced MS-based proteomics is a cornerstone of modern target identification. nih.gov The alkyne handle on the probe allows for the "clicking" on of a biotin (B1667282) tag, enabling the enrichment of cross-linked proteins for subsequent identification by MS. nih.gov Furthermore, high-resolution MS can be used to map the precise site of cross-linking on the target protein, providing valuable structural information about the binding site. nih.gov

    Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is integral to the workflow of using probes like this compound. nih.gov This highly efficient and specific reaction allows for the attachment of reporter tags (e.g., biotin for enrichment or a fluorophore for imaging) to the alkyne-functionalized probe after it has been cross-linked to its target. nih.gov

    Drug Discovery Platforms: Photoaffinity labeling is increasingly being used in drug discovery pipelines for target identification and validation. researchgate.net When a compound with a desired phenotypic effect is discovered through screening, a photoaffinity probe based on its structure can be synthesized to identify its molecular target(s). researchgate.net This information is crucial for understanding the mechanism of action and for lead optimization.

    Live-Cell Imaging: By clicking a fluorescent dye onto the alkyne handle, these probes can be used to visualize the subcellular localization of target proteins in living cells. interchim.fr This provides spatial and temporal information about protein-protein or protein-ligand interactions within their native environment.

    Expanding the Scope of Biological Targets and Applications

    While the primary application of diazirine-based probes has been the study of protein interactions, their versatility allows for their use in a broader range of biological contexts.

    Nucleic Acid Interactions: Photoaffinity labeling can be used to investigate the interactions between proteins and nucleic acids (DNA and RNA). By incorporating a diazirine-modified nucleotide into a DNA or RNA sequence, it is possible to identify the proteins that bind to that specific sequence.

    Lipid and Carbohydrate Interactions: The study of lipid-protein and carbohydrate-protein interactions is another expanding area of application. Photoaffinity probes based on lipids or carbohydrates can be used to identify their binding partners and elucidate their roles in cellular signaling and metabolism.

    Interactome Mapping: On a larger scale, diazirine-based probes are being used for interactome mapping, which aims to identify the complete set of molecular interactions in a cell or organism. This provides a global view of cellular networks and can reveal novel biological pathways and drug targets.

    Material Science: Beyond biological applications, the photoreactive nature of diazirines is being explored in materials science for the development of light-curable bioadhesives and for the fabrication of organic light-emitting diodes (OLEDs). princeton.edu

    The continued development of diazirine-based probes and their integration with other advanced technologies will undoubtedly lead to new discoveries and a deeper understanding of complex biological systems.

    Q & A

    Q. What are the key synthetic routes for 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid, and how are reaction conditions optimized?

    The synthesis typically involves multi-step reactions, including the introduction of the diazirine ring and the alkyne moiety. Critical steps include:

    • Diazirine formation : Reaction of precursor amines with iodine and ammonia under controlled pH (e.g., 9–11) to form the diazirine ring.
    • Alkyne functionalization : Coupling the diazirine intermediate with but-3-yn-1-yl groups via Sonogashira or copper-catalyzed reactions, requiring inert atmospheres (e.g., N₂) and temperatures between 25–60°C .
    • Purification : Column chromatography or recrystallization to achieve >95% purity. Optimization focuses on solvent selection (e.g., THF for solubility), catalyst loading (e.g., Pd/Cu for coupling), and avoiding excessive light exposure due to diazirine photolability .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • NMR spectroscopy : ¹H and ¹³C NMR confirm the diazirine ring (characteristic peaks at ~2.5–3.5 ppm for CH₂ groups adjacent to N=N) and alkyne proton absence (due to symmetry).
    • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments, ensuring correct molecular weight (e.g., ~195 g/mol).
    • FT-IR : Peaks at ~2100 cm⁻¹ confirm the alkyne C≡C stretch, while diazirine N=N stretches appear near 1550 cm⁻¹ .

    Q. What are the primary stability concerns during storage and handling?

    • Photodegradation : Diazirine groups degrade under UV/visible light; store in amber vials at –20°C.
    • Moisture sensitivity : Hydrolysis of the acetic acid moiety occurs in humid conditions; use desiccants and anhydrous solvents .

    Q. How does the compound’s reactivity influence experimental design?

    The diazirine group enables photo-crosslinking upon UV irradiation (300–365 nm), making it suitable for:

    • Photoaffinity labeling : Capture transient protein-ligand interactions by crosslinking under controlled light exposure.
    • Alkyne-azide cycloaddition : The terminal alkyne allows "click chemistry" with azide-functionalized probes for downstream analysis .

    Q. What safety precautions are essential for laboratory use?

    • Eye/skin protection : Wear gloves and goggles due to irritant properties (GHS Category 2/2A).
    • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
    • Emergency protocols : Rinse exposed skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

    Advanced Research Questions

    Q. How can contradictions in crosslinking efficiency data be resolved?

    Discrepancies often arise from:

    • Light source variability : Calibrate UV lamps (e.g., 365 nm at 5 mW/cm²) to ensure consistent irradiation.
    • Solvent effects : Use non-polar solvents (e.g., DCM) to minimize side reactions versus polar solvents (e.g., MeOH).
    • Quenching controls : Include dark controls to distinguish specific crosslinking from non-specific binding .

    Q. What strategies improve yield in large-scale synthesis?

    • Flow chemistry : Continuous-flow reactors enhance mixing and heat transfer, reducing reaction times (e.g., from 24h to 2h) and improving scalability.
    • Catalyst recycling : Immobilized Pd/Cu catalysts reduce costs and metal contamination .

    Q. How does the compound’s structure impact its pharmacokinetic properties?

    • LogP calculations : The alkyne and diazirine groups increase hydrophobicity (~LogP 1.8), affecting membrane permeability.
    • Metabolic stability : The acetic acid moiety may undergo glucuronidation; assess using liver microsome assays .

    Q. What computational methods predict its reactivity in novel reactions?

    • DFT calculations : Model transition states for diazirine ring-opening or alkyne coupling reactions.
    • Molecular docking : Predict binding affinities for target proteins, guiding functionalization strategies .

    Q. How can the compound be integrated into multifunctional probes?

    • Triple functionality : Combine with biotin (for streptavidin pull-down) and fluorophores (e.g., Cy5) for simultaneous crosslinking, detection, and isolation.
    • Orthogonal reactivity : Use sequential click reactions (e.g., Cu-free azide-alkyne cycloaddition followed by tetrazine ligation) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.